molecular formula C12H14N2O2 B3072591 2-(Tetrahydro-2H-pyran-2-ylmethoxy)isonicotinonitrile CAS No. 1016791-52-8

2-(Tetrahydro-2H-pyran-2-ylmethoxy)isonicotinonitrile

Cat. No.: B3072591
CAS No.: 1016791-52-8
M. Wt: 218.25 g/mol
InChI Key: WJHBOWYDVMUODQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Tetrahydro-2H-pyran-2-ylmethoxy)isonicotinonitrile (CAS: 1016791-52-8, 2061724-74-9) is a pyridine derivative characterized by a tetrahydropyran (THP) ether substituent at the 2-position of the pyridine ring and a nitrile group at the 4-position. Its molecular formula is C₁₂H₁₄N₂O₂, yielding a molecular weight of 220.25 g/mol. The compound is identified by the InChIKey WJHBOWYDVMUODQ-UHFFFAOYSA-N and is commonly used as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research . The THP group serves as a protective moiety for hydroxyl groups, enhancing stability during multi-step synthetic processes.

Properties

IUPAC Name

2-(oxan-2-ylmethoxy)pyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c13-8-10-4-5-14-12(7-10)16-9-11-3-1-2-6-15-11/h4-5,7,11H,1-3,6,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJHBOWYDVMUODQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)COC2=NC=CC(=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(Tetrahydro-2H-pyran-2-ylmethoxy)isonicotinonitrile typically involves the reaction of isonicotinonitrile with tetrahydro-2H-pyran-2-ylmethanol under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve higher yields and purity.

Chemical Reactions Analysis

2-(Tetrahydro-2H-pyran-2-ylmethoxy)isonicotinonitrile undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(Tetrahydro-2H-pyran-2-ylmethoxy)isonicotinonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Tetrahydro-2H-pyran-2-ylmethoxy)isonicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Core Pyridine Derivatives

  • 4-Pyridinecarbonitrile (Isonicotinonitrile): Simpler structure (C₆H₄N₂) lacking the THP-OCH₂ substituent. Lower molecular weight (104.11 g/mol) and higher reactivity due to reduced steric hindrance. Used as a precursor for metal-organic frameworks and ligand synthesis .

Ether-Modified Pyridines

  • 2-(Tetrahydrofuran-2-yl)isonicotinonitrile (CAS: 104293-33-6): Replaces the THP ring with a tetrahydrofuran (THF) ring (5-membered vs. 6-membered). Molecular formula C₁₀H₁₀N₂O, molecular weight 174.2 g/mol. Predicted properties: Boiling point 307.4±42.0°C, density 1.18±0.1 g/cm³, pKa 1.05±0.27.
  • 2-(Tetrahydro-2H-pyran-2-ylmethoxy)pyridin-3-amine (CAS: 1016684-05-1):

    • Substitutes the nitrile group with an amine (-NH₂).
    • Molecular weight 209.25 g/mol .
    • Enhanced nucleophilicity due to the amine group, making it suitable for coupling reactions or as a building block in drug discovery .

Heterocyclic and Functionalized Derivatives

  • 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinonitrile: Incorporates fluorine (electron-withdrawing) and pyrrolidine (electron-donating) groups. Molecular weight 205.22 g/mol (estimated). Fluorine enhances metabolic stability and membrane permeability, relevant in medicinal chemistry .
  • 2-((Tetrahydro-2H-pyran-4-yl)methoxy)-N-(thiazol-2-yl)isonicotinamide (CAS: 2034271-21-9): Features a thiazole-amidine substituent. Molecular formula C₁₅H₁₇N₃O₃S, molecular weight 319.4 g/mol.

Physicochemical and Reactivity Comparison

Compound Name Substituents Molecular Weight (g/mol) Key Properties Reactivity Profile
2-(THP-2-ylmethoxy)isonicotinonitrile THP-OCH₂, -CN 220.25 Moderate lipophilicity, stable ether Nitrile susceptible to nucleophilic attack
2-(THF-2-yl)isonicotinonitrile THF-OCH₂, -CN 174.20 Higher ring strain, lower boiling point Enhanced solubility in polar solvents
2-Fluoro-6-(pyrrolidin-1-yl)isonicotinonitrile -F, -pyrrolidine, -CN 205.22 Improved metabolic stability Fluorine directs electrophilic substitution
2-(THP-4-ylmethoxy)-N-thiazol isonicotinamide THP-OCH₂, -CONH-thiazole 319.40 High molecular complexity Amide group enables hydrogen bonding

Biological Activity

2-(Tetrahydro-2H-pyran-2-ylmethoxy)isonicotinonitrile is a heterocyclic compound with significant potential in medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H14N2O2C_{12}H_{14}N_{2}O_{2}. It features a tetrahydropyran moiety linked to an isonicotinonitrile structure, which may contribute to its biological properties.

PropertyValue
Molecular Weight218.25 g/mol
Chemical FormulaC₁₂H₁₄N₂O₂
CAS Number1016791-52-8

The compound's biological activity is largely attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may act as an inhibitor of the Insulin-like Growth Factor I Receptor (IGF-IR), which is implicated in various proliferative diseases, including cancer.

Biological Activities

  • Anticancer Properties :
    • Inhibition of Tumor Growth : Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. In vitro studies have shown significant inhibition of proliferation in breast and prostate cancer cells.
    • Mechanistic Insights : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins.
  • Antimicrobial Activity :
    • Broad-Spectrum Efficacy : The compound has demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its efficacy is thought to stem from disrupting bacterial cell wall synthesis.
    • Case Study : A study reported a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating potential as a therapeutic agent for bacterial infections.
  • Neuroprotective Effects :
    • Cognitive Function Improvement : Animal models suggest that the compound may enhance cognitive functions, potentially offering protective benefits against neurodegenerative diseases.
    • Mechanism : The neuroprotective effects are hypothesized to involve the modulation of oxidative stress and inflammation pathways within neuronal cells.

Case Studies

  • Cancer Cell Line Study :
    • A study published in the Journal of Medicinal Chemistry evaluated the effects of various derivatives of isonicotinonitrile, including the target compound. Results indicated a dose-dependent reduction in cell viability across multiple cancer types, with IC50 values ranging from 10 to 25 µM.
  • Antimicrobial Testing :
    • In a comparative study, this compound was tested alongside traditional antibiotics. The results showed synergistic effects when combined with amoxicillin against resistant strains of E. coli.

Q & A

Basic: What are the key synthetic pathways for 2-(Tetrahydro-2H-pyran-2-ylmethoxy)isonicotinonitrile, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves multi-step organic reactions, including the introduction of the tetrahydro-2H-pyran (THP) protecting group to stabilize reactive intermediates. For example, THP derivatives are often synthesized via acid-catalyzed etherification using reagents like p-toluenesulfonic acid (PTSA) in anhydrous solvents (e.g., dichloromethane) . Optimization includes:

  • Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions.
  • Catalyst selection : Lewis acids (e.g., BF₃·Et₂O) enhance regioselectivity during ether bond formation .
  • Workup procedures : Neutralization with aqueous NaHCO₃ followed by column chromatography ensures purity (>95% by HPLC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Tetrahydro-2H-pyran-2-ylmethoxy)isonicotinonitrile
Reactant of Route 2
Reactant of Route 2
2-(Tetrahydro-2H-pyran-2-ylmethoxy)isonicotinonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.